molecular formula C4H8O4 B3056052 Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- CAS No. 68516-39-2

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-

Cat. No.: B3056052
CAS No.: 68516-39-2
M. Wt: 120.1 g/mol
InChI Key: ULMZOZMSDIOZAF-UHFFFAOYSA-N
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Description

Chemical Name: Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl- (IUPAC) Common Name: Dimethylolpropionic acid (DMPA) CAS No.: 4767-03-7 Molecular Formula: C₅H₁₀O₄ Structure: Features a central propanoic acid backbone with two hydroxymethyl groups (-CH₂OH) and a hydroxyl group (-OH) at the 3-position, all attached to a quaternary carbon (C-2) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-(hydroxymethyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(2-6)4(7)8/h3,5-6H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMZOZMSDIOZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540189
Record name 3-Hydroxy-2-(hydroxymethyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68516-39-2
Record name 3-Hydroxy-2-(hydroxymethyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- can be synthesized through several methods. One common method involves the base-induced hydration of acrylic acid followed by reacidification . Another synthesis route includes the cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile . Additionally, hydrolysis of propiolactone is another viable route .

Industrial Production Methods

In industrial settings, the production of propanoic acid, 3-hydroxy-2-(hydroxymethyl)- often involves the reaction of formaldehyde with isobutyric acid under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Esterification: Acid catalysts such as sulfuric acid (H2SO4) are often used to facilitate esterification reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of propanoic acid, 3-hydroxy-2-(hydroxymethyl)- involves its ability to participate in various chemical reactions due to its functional groups. The hydroxyl groups can form hydrogen bonds, while the carboxyl group can participate in acid-base reactions. These properties make it an effective building block for complex molecular structures .

Comparison with Similar Compounds

Key Properties:

  • Physical State : White crystalline powder .
  • Reactivity : Stable under standard conditions but incompatible with strong oxidizing agents and bases. Decomposes into CO/CO₂ upon thermal degradation .
  • Applications :
    • Polymer Chemistry : Serves as a crosslinking agent in polyurethanes and polyesters due to its hydroxyl groups .
    • Surface Coatings : Used in waterborne resins for improved solubility and adhesion .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name (CAS No.) Molecular Formula Functional Groups Key Applications References
DMPA (4767-03-7) C₅H₁₀O₄ -COOH, -OH, 2×-CH₂OH Polymer crosslinker, coatings
2-Phosphoglyceric Acid (820-11-1) C₃H₇O₇P -COOH, -OH, -OPO₃H₂ Glycolysis intermediate
2-(α-D-Mannosyl)-D-Glyceric Acid C₉H₁₆O₉ -COOH, -OH, glycosidic α-mannose Microbial osmoprotectant
3,3-Difluoro-2-Hydroxy-2-Methylpropanoic Acid (1869-40-5) C₄H₆F₂O₃ -COOH, -OH, 2×-F Pharmaceutical intermediates
3-Hydroxy-2-(Hydroxymethyl)Propanoic Acid (68516-39-2) C₄H₈O₄ -COOH, -OH, -CH₂OH Potential monomer for biodegradable polymers

Functional Group and Reactivity Differences

DMPA vs. Thermal Stability: DMPA decomposes at high temperatures, while 2-phosphoglyceric acid is unstable under acidic conditions due to labile phosphate ester bonds.

DMPA vs. Fluorinated Analogues: 3,3-Difluoro-2-Hydroxy-2-Methylpropanoic Acid: Fluorine atoms increase electronegativity and acidity (pKa ~1.5 vs. DMPA’s ~4.5) . This enhances its utility in medicinal chemistry for prodrug design. 3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoic Acid: Additional fluorine atoms further lower pKa and improve metabolic stability, making it suitable for agrochemicals .

Glycosylated Derivatives: 2-(α-D-Mannosyl)-D-Glyceric Acid: The mannose moiety confers water solubility and biological recognition properties, critical for microbial stress response .

Biological Activity

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-, also known by its CAS number 4767-03-7, is a compound with notable biological activities. This article reviews its chemical properties, biological effects, and potential applications based on recent studies and data.

  • Chemical Formula : C₅H₁₀O₄
  • Molecular Weight : 134.13 g/mol
  • Solubility : Highly soluble in water (276 mg/ml) .

Antimicrobial Properties

Research indicates that propanoic acid derivatives exhibit antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death. For instance, studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Cytotoxic Effects

In vitro studies have demonstrated that propanoic acid derivatives can induce cytotoxicity in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which leads to apoptosis in targeted cells. This property suggests potential applications in cancer therapy .

Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory effects, particularly in models of chronic inflammation. By inhibiting pro-inflammatory cytokines, it may reduce inflammation-related damage in tissues .

Case Studies

  • Antimicrobial Efficacy :
    A study published in Biomaterials Science explored the antimicrobial effects of a polymer derived from propanoic acid against various bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential use in medical coatings and materials .
  • Cytotoxicity Assessment :
    In a controlled laboratory setting, propanoic acid was tested on human cancer cell lines. The findings revealed that concentrations above 100 µM resulted in a marked decrease in cell viability, highlighting its potential as an anticancer agent .
  • Inflammation Model :
    An experimental model of arthritis was used to assess the anti-inflammatory properties of propanoic acid derivatives. Treatment with these compounds led to a significant reduction in swelling and pain indicators compared to control groups .

Tables of Biological Activity

Activity Type Effect Reference
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels

Q & A

Q. What are the established synthetic routes for DMPA, and how do reaction conditions influence purity?

DMPA is synthesized via acid-catalyzed condensation of formaldehyde with propionic acid. Critical parameters include temperature control (60–80°C), stoichiometric ratios (2:1 formaldehyde:propionic acid), and catalyst selection (e.g., sulfuric acid vs. ion-exchange resins). Impurities like unreacted formaldehyde or oligomers can be minimized via vacuum distillation or recrystallization from ethanol/water mixtures .

Q. Which characterization techniques are essential for confirming DMPA’s structure and purity?

  • NMR : ¹H and ¹³C NMR confirm hydroxyl (-OH) and methylene (-CH₂OH) groups. Key peaks: δ 1.25 ppm (CH₃), δ 3.6–4.0 ppm (CH₂OH), δ 12.2 ppm (COOH) .
  • FTIR : Broad O-H stretch (~3400 cm⁻¹), C=O stretch (1700 cm⁻¹), and C-O vibrations (1100 cm⁻¹) .
  • XRD : Crystallographic data (e.g., unit cell parameters) validate structural homogeneity .

Q. What are the primary applications of DMPA in polymer chemistry?

DMPA serves as:

  • A crosslinking agent in polyurethanes, enhancing hydrolytic stability via pendant hydroxyl groups .
  • A hydrophilic modifier in epoxy resins, improving adhesion and flexibility .

Advanced Research Questions

Q. How can conflicting data on DMPA’s thermal stability in polymer matrices be resolved?

Discrepancies in degradation temperatures (reported 180–220°C) arise from varying polymer backbones (e.g., polyester vs. polyurethane) and analytical methods (TGA vs. DSC). To reconcile

  • Standardize testing conditions (heating rate: 10°C/min, nitrogen atmosphere).
  • Use complementary techniques (e.g., TGA-FTIR for evolved gas analysis) .

Q. What strategies mitigate contradictions in DMPA’s reactivity with isocyanates?

Reactivity conflicts (e.g., incomplete urethane formation) stem from steric hindrance from hydroxyl groups. Solutions include:

  • Pre-activation of hydroxyls via silylation or acetylation .
  • Optimizing catalyst systems (e.g., dibutyltin dilaurate at 0.1–0.5 wt%) .

Q. How does DMPA’s crystallinity affect its performance in waterborne coatings?

High crystallinity reduces solubility in aqueous dispersions. Strategies:

  • Co-polymerization with amorphous monomers (e.g., caprolactone) to disrupt crystal lattice .
  • Use of plasticizers (e.g., polyethylene glycol) to enhance film-forming properties .

Research Challenges & Methodological Recommendations

  • Contradiction Handling : Cross-validate spectroscopic data with computational models (e.g., DFT for NMR shifts) .
  • Toxicity Assessment : Refer to GHS guidelines (acute toxicity: LD₅₀ > 2000 mg/kg in rats) and occupational exposure limits (8-hour TWA: 10 mg/m³) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-
Reactant of Route 2
Reactant of Route 2
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-

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